Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Compounds: These compounds share a similar pyridine scaffold and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: These derivatives are known for their potent activities against fibroblast growth factor receptors.
Uniqueness
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an oxazole ring makes it a versatile compound in various scientific research applications .
Properties
CAS No. |
502422-37-9 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-7-11(8-13(9-12)20-2)16-18-15(10-21-16)14-5-3-4-6-17-14/h3-10H,1-2H3 |
InChI Key |
LPMYOKHUPLYHGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CO2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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